![molecular formula C15H14FNO2S B4924488 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide](/img/structure/B4924488.png)
2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide, also known as TAK-659, is a potent inhibitor of the protein kinase B-cell lymphoma 2 (BTK). BTK is a key enzyme involved in the development and survival of B-cells, and its inhibition has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia (WM).
Mécanisme D'action
2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide exerts its anti-tumor effects by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor (BCR) signaling pathway. BCR signaling is essential for the survival and proliferation of B-cells, and its dysregulation is a hallmark of many B-cell malignancies. By inhibiting BTK, 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide blocks BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
In preclinical studies, 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. In addition, 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it an attractive candidate for clinical development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide is its potent and selective inhibition of BTK activity, which makes it an attractive candidate for the treatment of B-cell malignancies. However, one limitation of 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide is its potential for off-target effects, which may limit its therapeutic window and increase the risk of toxicity.
Orientations Futures
There are several future directions for the development of 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to BTK inhibition and guide patient selection. Another area of interest is the development of combination therapies that can enhance the anti-tumor effects of BTK inhibitors and overcome resistance mechanisms. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of BTK inhibitors in various B-cell malignancies.
Méthodes De Synthèse
The synthesis of 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide involves several steps, starting with the reaction of 2-acetyl-3-thiophene carboxylic acid with thionyl chloride to form 2-acetyl-3-thiophene thionyl chloride. This intermediate is then reacted with 3-fluorobenzylamine to form the corresponding amide, which is subsequently acetylated to yield 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide.
Applications De Recherche Scientifique
2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, where it has demonstrated potent and selective inhibition of BTK activity, leading to the induction of apoptosis and the inhibition of cell proliferation. In addition, 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide has shown synergy with other targeted agents, such as venetoclax and lenalidomide, suggesting potential combination therapies for the treatment of B-cell malignancies.
Propriétés
IUPAC Name |
2-(5-acetylthiophen-3-yl)-N-[(3-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2S/c1-10(18)14-6-12(9-20-14)7-15(19)17-8-11-3-2-4-13(16)5-11/h2-6,9H,7-8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHFVFYYMCDTGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CC(=O)NCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.